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Compound of Interest

Compound Name: Orismilast

Cat. No.: B608521

For Immediate Release

COPENHAGEN, Denmark — November 10, 2025 — This technical guide provides an in-depth
analysis of the therapeutic window of Orismilast, a potent and selective second-generation
phosphodiesterase 4 (PDE4) inhibitor, for the treatment of various immunologic diseases.
Designed for researchers, scientists, and drug development professionals, this document
synthesizes preclinical and clinical data to elucidate the compound's mechanism of action,
efficacy, and safety profile, with a focus on atopic dermatitis and psoriasis.

Executive Summary

Orismilast is a next-generation PDE4 inhibitor with high selectivity for PDE4B and PDE4D
subtypes, which are key regulators of inflammatory pathways.[1] By inhibiting these subtypes,
Orismilast increases intracellular cyclic adenosine monophosphate (CAMP) levels, leading to a
broad anti-inflammatory effect through the modulation of various cytokines implicated in chronic
inflammatory skin diseases.[1] Clinical trial data from Phase 2b studies in atopic dermatitis
(ADESOS) and psoriasis (IASOS) have demonstrated a favorable therapeutic window,
showcasing significant efficacy at doses that are well-tolerated by patients. This guide will delve
into the quantitative data from these trials, detail the experimental protocols employed, and
visualize the underlying scientific principles.

Mechanism of Action: Selective PDE4B/D Inhibition
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Orismilast's therapeutic effect stems from its selective inhibition of PDE4, particularly the
PDE4B and PDE4D subtypes, which are highly expressed in immune cells.[1] This targeted
approach is designed to optimize the anti-inflammatory effects while potentially mitigating the
side effects associated with less selective PDEA4 inhibitors.

The inhibition of PDE4 leads to an accumulation of intracellular cAMP. Elevated cCAMP levels
activate Protein Kinase A (PKA), which in turn downregulates the production of pro-
inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-a), Interleukin-17 (IL-17),
and IL-23, while increasing the production of the anti-inflammatory cytokine IL-10. This
modulation of the cytokine cascade is central to Orismilast's efficacy in immune-mediated
inflammatory diseases.
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Figure 1: Orismilast's intracellular signaling pathway.
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Preclinical Evaluation: Foundational Evidence

Orismilast's potent and selective inhibitory activity was established through a series of in vitro
and in vivo preclinical studies.

In Vitro PDE4 Selectivity and Potency

Experimental Protocol: Radiometric PDE Assay

The inhibitory activity of Orismilast against various PDE enzymes was determined using a
radiometric assay.[2] This method is based on the two-step procedure described by Thompson
and Appleman. Recombinant human PDE enzymes, expressed in S. frugiperda (Sf9) insect
cells, were used. The assay measures the conversion of radiolabeled [3H]-CAMP to [3H]-5'-
AMP by the PDE enzyme.

In the assay, a fixed concentration of the PDE enzyme is incubated with [3H]-cCAMP and
varying concentrations of the inhibitor (Orismilast). The reaction is terminated, and the
product, [3H]-5'-AMP, is converted to [3H]-adenosine by a nucleotidase. The unreacted [3H]-
CAMP is separated from the [3H]-adenosine using ion-exchange chromatography. The amount
of [3H]-adenosine is then quantified by scintillation counting, and the IC50 value (the
concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated.

Data Summary: PDE4 Subtype Selectivity

The results from the radiometric assay demonstrated Orismilast's high potency and selectivity
for PDE4B and PDE4D subtypes.

PDE Subtype Orismilast IC50 (nM)
PDE4B Potent Inhibition
PDE4D Potent Inhibition
PDE4A Lower Potency

PDE4C Lower Potency

Note: Specific IC50 values are proprietary but relative potencies are indicated.
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Ex Vivo Anti-inflammatory Activity

Experimental Protocol: Cytokine Secretion Assays

The anti-inflammatory effects of Orismilast were assessed in human whole blood and
peripheral blood mononuclear cell (PBMC) assays.[3]

e Human Whole Blood Assay: Freshly drawn heparinized human blood was stimulated with
lipopolysaccharide (LPS) in the presence of varying concentrations of Orismilast. After an
incubation period, the plasma was collected, and the concentration of TNF-a was measured
using an enzyme-linked immunosorbent assay (ELISA).

 PBMC Assay:. PBMCs were isolated from healthy donor blood by density gradient
centrifugation. The cells were then stimulated with anti-CD3 and anti-CD28 antibodies to
induce T-cell activation and cytokine production, in the presence of different concentrations
of Orismilast. Supernatants were collected, and a panel of cytokines (including TNF-a, IFN-
y, IL-4, IL-5, IL-13, IL-17, and IL-22) was quantified using a multiplex immunoassay.

Data Summary: Inhibition of Pro-inflammatory Cytokines

Orismilast demonstrated potent, dose-dependent inhibition of a broad range of pro-
inflammatory cytokines in both whole blood and PBMC assays.

Cytokine Inhibition by Orismilast
TNF-a Potent Inhibition

IFN-y Significant Inhibition

IL-17 Significant Inhibition

IL-22 Significant Inhibition

IL-4 Significant Inhibition

IL-5 Significant Inhibition

IL-13 Significant Inhibition
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In Vivo Efficacy in a Murine Model

Experimental Protocol: Oxazolone-Induced Ear Swelling Model

A murine model of chronic oxazolone-induced ear inflammation was used to evaluate the in
vivo efficacy of orally administered Orismilast.[3]

o Sensitization: Mice were sensitized by applying a solution of oxazolone to their shaved
abdomens.

o Challenge: Several days after sensitization, a lower concentration of oxazolone was applied
to the right ear to elicit an inflammatory response. The left ear served as a control.

o Treatment: Orismilast was administered orally at different doses prior to and during the
challenge phase.

e Assessment: Ear thickness was measured at various time points as a primary indicator of
inflammation. At the end of the study, ear tissue was collected for histological analysis and
measurement of inflammatory cytokine levels.

Data Summary: In Vivo Anti-inflammatory Effects

Oral administration of Orismilast resulted in a significant and dose-dependent reduction in ear
swelling compared to the vehicle control group. Histological examination revealed a marked
decrease in inflammatory cell infiltration in the ears of Orismilast-treated mice.

Orismilast Dose Reduction in Ear Thickness
10 mg/kg Significant
30 mg/kg Highly Significant

Clinical Development: Defining the Therapeutic
Window

The therapeutic window of Orismilast has been investigated in Phase 2b clinical trials for
atopic dermatitis (ADESOS) and psoriasis (IASOS). These studies were designed to evaluate
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the efficacy and safety of different doses of Orismilast and to identify the optimal dose for
Phase 3 development.

Clinical Trial Workflow

Screening & Enrollment
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Figure 2: General workflow of the Phase 2b clinical trials.

Atopic Dermatitis: The ADESOS Study

The ADESOS study was a Phase 2b, multicenter, randomized, double-blind, placebo-
controlled, dose-ranging study to evaluate the efficacy and safety of Orismilast in adults with
moderate-to-severe atopic dermatitis.[4]

Experimental Protocol: ADESOS Study Design

o Participants: Adults with a diagnosis of atopic dermatitis for at least one year, an
Investigator's Global Assessment (IGA) score of 23, an Eczema Area and Severity Index
(EASI) score of 216, and a body surface area (BSA) involvement of 210%.[5][6]

 Intervention: Patients were randomized to receive Orismilast (20 mg, 30 mg, or 40 mg) or
placebo twice daily for 16 weeks.[4]

e Primary Endpoint: The primary endpoint was the percentage of patients achieving an IGA
score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline at
week 16.[4]

e Secondary Endpoints: Key secondary endpoints included the mean change from baseline in
EASI score and the proportion of patients achieving a 75% improvement in EASI score
(EASI-75) at week 16.[7]

Data Summary: ADESOS Efficacy and Safety

Efficacy Results at Week 16

. Orismilast 20 Orismilast 30 Orismilast 40
Endpoint Placebo
mg mg mg

IGA0/1

9.5% 26.3% 24.3% 30.9%
Responders (%)
Mean % Change

-50.4% -55.1% -52.2% -61.4%

in EASI
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Safety and Tolerability

The most common treatment-emergent adverse events (TEAES) were diarrhea, nausea, and
headache.[5] These events were generally mild to moderate in severity and occurred more
frequently in the first few weeks of treatment.[5]

Psoriasis: The IASOS Study

The IASOS study was a Phase 2b, multicenter, randomized, double-blind, placebo-controlled,
dose-ranging study to evaluate the efficacy and safety of a modified-release formulation of
Orismilast in adults with moderate-to-severe plaque psoriasis.[8]

Experimental Protocol: IASOS Study Design

o Participants: Adults with a diagnosis of moderate-to-severe plaque psoriasis with a Psoriasis
Area and Severity Index (PASI) score 212, an IGA score =3, and BSA involvement >10%.

 Intervention: Patients were randomized to receive Orismilast (20 mg, 30 mg, or 40 mg) or
placebo twice daily for 16 weeks.[9]

o Primary Endpoint: The primary endpoint was the mean percentage change in PASI score
from baseline to week 16.[8]

o Secondary Endpoints: Key secondary endpoints included the proportion of patients
achieving at least a 75% improvement in PASI score (PASI-75) and a 90% improvement in
PASI score (PASI-90) at week 16.[9]

Data Summary: IASOS Efficacy and Safety

Efficacy Results at Week 16
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Orismilast 20 Orismilast 30 Orismilast 40

Endpoint Placebo
mg mg mg

Mean % Change
, -17.3% -52.6% -63.7% -52.6% to -63.7%
in PASI
PASI-75

16.5% 39.5% 49.0% 39.5% to 49.0%
Responders (%)
PASI-90

8.3% 22.0% 28.3% 22.0% to 28.3%

Responders (%)

Safety and Tolerability

The safety profile of Orismilast in the IASOS study was consistent with that observed in the
ADESOS study and with the known safety profile of the PDE4 inhibitor class. The most
frequently reported TEAES were gastrointestinal events (diarrhea and nausea) and headaches,
which were predominantly mild and transient.

Defining the Therapeutic Window

The therapeutic window of a drug is the range of doses that produces a therapeutic effect
without causing significant toxicity. The data from the preclinical and clinical studies of
Orismilast help to define this window for immunologic diseases.
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Figure 3: Conceptual representation of Orismilast's therapeutic window.

The Phase 2b studies indicate that Orismilast doses between 20 mg and 40 mg twice daily
provide a clinically meaningful therapeutic effect in both atopic dermatitis and psoriasis. The
dose-dependent efficacy, coupled with a manageable safety profile characterized by primarily
mild and transient adverse events, suggests a favorable therapeutic window for this dose
range. The higher potency and selectivity of Orismilast for PDE4B and PDE4D may contribute
to this improved therapeutic index compared to earlier-generation PDE4 inhibitors.

Conclusion

Orismilast has demonstrated a promising therapeutic window for the treatment of immunologic
diseases, supported by a strong foundation of preclinical and clinical data. Its selective
mechanism of action, leading to broad anti-inflammatory effects, translates into significant
clinical efficacy in both atopic dermatitis and psoriasis. The consistent and manageable safety
profile across the clinically effective dose range positions Orismilast as a potentially valuable
oral treatment option for patients with these chronic inflammatory conditions. Further
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investigation in Phase 3 clinical trials is underway to confirm these findings and further
delineate the long-term safety and efficacy of Orismilast.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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